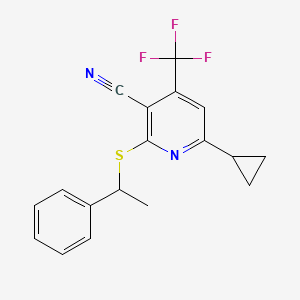

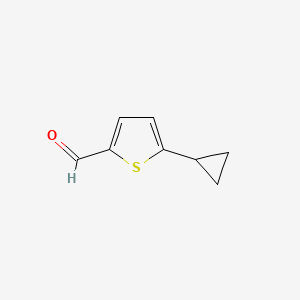

![molecular formula C25H22N2O3S2 B2548297 3-(3,4-二甲氧基苯基)-2-((萘-1-甲基)硫代)-6,7-二氢噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 877656-46-7](/img/structure/B2548297.png)

3-(3,4-二甲氧基苯基)-2-((萘-1-甲基)硫代)-6,7-二氢噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

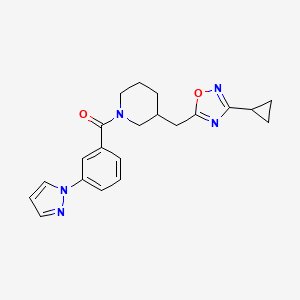

The compound is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a scaffold that has been explored for its potential in various biological activities. The structure of the compound suggests that it may have interesting interactions with biological targets due to the presence of a thieno[3,2-d]pyrimidin-4(3H)-one core, a dimethoxyphenyl group, and a naphthalen-1-ylmethylthio substituent. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as antimicrobial properties and kinase inhibition .

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a pyrimidine-based ligand was achieved by reacting 2-aminopyrimidine with 2-hydroxy-1,4-naphthoquinone . Similarly, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involved annulation reactions to introduce various aryl groups . The synthesis of the specific compound would likely follow a similar pathway, involving the formation of the thienopyrimidine core followed by the introduction of the dimethoxyphenyl and naphthalen-1-ylmethylthio groups.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is crucial for their biological activity. The crystal structure of a related compound, N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group . This structural information is valuable for understanding the compound's interactions with biological targets. The molecular docking studies of similar compounds have shown significant binding affinity, which suggests that the compound may also exhibit strong interactions with its targets .

Chemical Reactions Analysis

The thieno[3,2-d]pyrimidin-4(3H)-one core is reactive and can undergo various chemical reactions. The related compounds have been used to form metal complexes, which were characterized by spectroscopic techniques . These reactions are important for modifying the biological activity and solubility of the compounds. The specific compound may also form complexes or undergo reactions that could enhance its biological efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The thermal analyses of metal complexes of similar compounds indicated monohydrate complexes, suggesting that the compound may also form hydrates, which could affect its stability and solubility . The presence of the dimethoxyphenyl and naphthalen-1-ylmethylthio groups is likely to influence the lipophilicity and overall pharmacokinetic profile of the compound.

科学研究应用

合成和化学性质

相关杂环化合物的合成和化学性质已得到广泛研究。例如,Taha (2012) 介绍了源自 2-乙酰萘的新型杂环的合成反应和抗氧化活性,突出了这些化合物在抗氧化应用中的潜力 [Taha, 2012]。Subasri 等人 (2017) 的另一项研究提供了 (二氨基嘧啶-2-基)硫代乙酰胺衍生物的晶体结构,展示了结构倾向和分子连接,这对于理解化合物在分子水平上的相互作用至关重要 [Subasri 等人,2017]。

抗菌和抗真菌活性

对与本化合物相似的衍生物的研究显示出有希望的抗菌和抗真菌活性。例如,Voskienė 等人 (2011) 合成了单取代和双取代衍生物,对各种病原体表现出良好的抗菌活性,表明这些化合物具有潜在的治疗应用 [Voskienė 等人,2011]。Al-Omran 等人 (2002) 还探索了苯并三唑的新衍生物作为抗菌和抗真菌剂的合成和生物学效应,进一步强调了这些化学结构的生物活性 [Al-Omran 等人,2002]。

分子对接和生物活性

人们已做出重大努力,通过分子对接研究来了解这些化合物与生物靶标的相互作用。Chioma 等人 (2018) 合成了一种基于嘧啶的配体及其金属配合物,对其进行了表征并评估了抗菌活性。该研究还深入研究了密度泛函理论,以讨论配合物的电子、结构和光谱性质,展示了一种评估其作为药物潜力的系统方法 [Chioma 等人,2018]。

结构分析和应用

相关化合物的结构分析提供了对其在各个领域的潜在应用的见解。例如,Bardagi 等人 (2008) 关于通过一种新颖的一锅反应方法合成 6-取代尿嘧啶的研究突出了创造具有特定结构特征的衍生物的创新方法,这可能成为开发新治疗剂的关键 [Bardagi 和 Rossi,2008]。

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-(naphthalen-1-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S2/c1-29-21-11-10-18(14-22(21)30-2)27-24(28)23-20(12-13-31-23)26-25(27)32-15-17-8-5-7-16-6-3-4-9-19(16)17/h3-11,14H,12-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPCUDQQROZHKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC5=CC=CC=C54)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

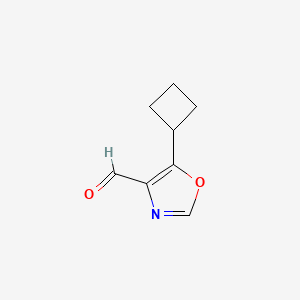

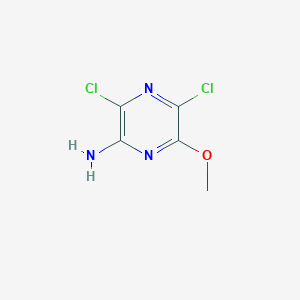

![methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2548215.png)

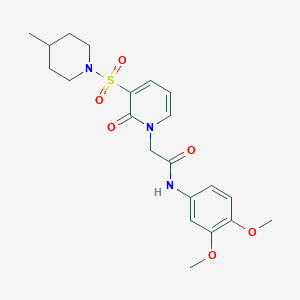

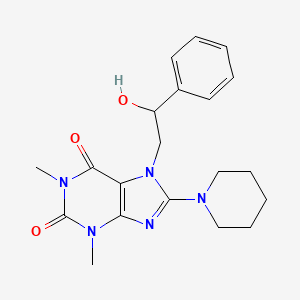

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2548221.png)

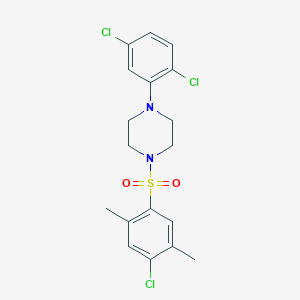

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2548222.png)

![2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2548228.png)

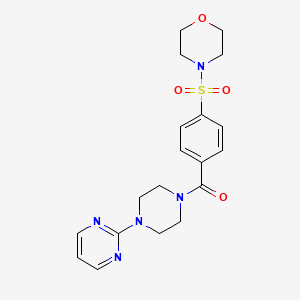

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2548231.png)